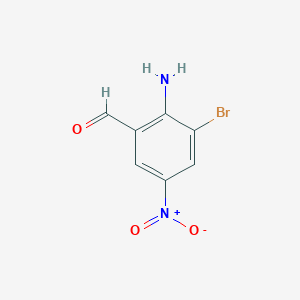

2-Amino-3-bromo-5-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZCOZHKZWETRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)N)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284354 | |

| Record name | Benzaldehyde, 2-amino-3-bromo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-64-7 | |

| Record name | Benzaldehyde, 2-amino-3-bromo-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-amino-3-bromo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3 Bromo 5 Nitrobenzaldehyde

Precursor-Based Synthetic Strategies

The most common approaches to synthesizing 2-Amino-3-bromo-5-nitrobenzaldehyde involve the stepwise modification of existing aromatic compounds. These strategies are characterized by their reliance on well-established chemical transformations.

Derivatization from Nitrobenzaldehyde Precursors

A prevalent strategy commences with a nitrobenzaldehyde derivative, which then undergoes a series of reactions to introduce the amino and bromo functionalities.

The conversion of a nitro group to an amino group is a fundamental step in many synthetic routes. Various reducing agents can be employed for this transformation. A widely used method involves the reduction of o-nitrobenzaldehyde using iron powder in an acidic medium, such as acetic acid. patsnap.comgoogle.comnih.gov This approach is often favored for its efficiency and the relatively low cost of reagents. Catalytic hydrogenation, utilizing catalysts like palladium on carbon (Pd/C), presents another effective method for this reduction. google.comscispace.com This technique is noted for its clean reaction profile and high yields. google.com Other reducing systems, such as tin(II) chloride, have also been successfully applied. wikipedia.org The choice of reducing agent can be critical in achieving chemoselectivity, particularly when other reducible functional groups are present in the molecule. scispace.com

| Precursor | Reducing Agent/System | Catalyst | Solvent | Product |

| o-Nitrobenzaldehyde | Iron powder/Acetic Acid | Hydrochloric acid (catalytic) | Ethanol (B145695)/Water | o-Aminobenzaldehyde |

| o-Nitrobenzaldehyde | Hydrogen | 5% Palladium on charcoal | Methanol (B129727)/Ethanol/Isopropanol | o-Aminobenzaldehyde |

Table 1: Reduction of Nitro Group to Amino Group

Following the formation of the amino group, the next key transformation is the introduction of a bromine atom onto the aromatic ring via electrophilic aromatic bromination. The amino group, being an activating group, directs the incoming electrophile to the ortho and para positions. In the context of synthesizing 2-Amino-3-bromo-5-nitrobenzaldehyde, the bromination of an aminonitrobenzaldehyde precursor is a critical step. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) are commonly used to achieve regioselective bromination. nih.gov The reaction proceeds through the attack of the electron-rich aromatic ring on the electrophilic bromine species, leading to the formation of a carbocation intermediate, which then loses a proton to restore aromaticity. libretexts.orgpressbooks.publibretexts.org The conditions for bromination, including temperature and the choice of brominating agent, are crucial for controlling the position and extent of bromination. nih.gov

Transformations of Related Amino-Halobenzaldehydes

An alternative precursor-based strategy involves starting with an amino-halobenzaldehyde and introducing the nitro group. For instance, a compound like 2-amino-5-bromobenzaldehyde (B112427) could theoretically be nitrated to yield the desired product. However, this approach is less commonly reported in the literature for the synthesis of this specific compound. The synthesis of the precursor, 2-amino-5-bromobenzaldehyde, can be achieved from 2-amino-5-bromobenzoic acid via reduction. orgsyn.org

Advanced Synthetic Approaches

To improve efficiency and reduce the number of synthetic steps, advanced methodologies such as one-pot reactions have been developed.

One-Pot Reaction Sequences

| Starting Material | Reagents | Key Transformations | Product | Overall Yield |

| o-Nitrobenzaldehyde | 1. Iron powder, Acetic Acid, HCl (cat.) 2. Bromine | Reduction of nitro group, Electrophilic bromination | 2-Amino-3,5-dibromobenzaldehyde (B195418) | >90% |

| 2-Amino-3-methylbenzoic acid | 1. Bis(trichloromethyl) carbonate 2. Aqueous methylamine (B109427) 3. NCS, NBS, or NIS | Cyclization, Aminolysis, Halogenation | 2-Amino-5-halogenated-N,3-dimethylbenzamides | 87-94% |

Table 2: Examples of One-Pot Synthetic Approaches

Catalytic Synthesis

Catalytic methodologies are central to the efficient synthesis of 2-Amino-3-bromo-5-nitrobenzaldehyde and its precursors. These methods offer significant advantages over stoichiometric reactions by providing higher yields, greater selectivity, and reduced waste through the use of substoichiometric quantities of catalysts.

Metal-Catalyzed Hydrogenation Methods (e.g., Palladium, Skeletal Nickel)

Metal-catalyzed hydrogenation is a key industrial process for the reduction of nitroarenes to anilines, a critical transformation in potential synthetic routes to 2-Amino-3-bromo-5-nitrobenzaldehyde. nih.gov The synthesis can involve the selective reduction of a dinitro precursor or the hydrogenation of a nitrobenzaldehyde derivative. Precious metal catalysts (PMC) like palladium, as well as base-metal catalysts like skeletal nickel (Raney Nickel), are widely employed. acsgcipr.org

A relevant industrial process is the preparation of high-purity 2-amino-3,5-dibromobenzaldehyde, which starts with the catalytic hydrogenation of o-nitrobenzaldehyde to o-aminobenzaldehyde. google.com This step utilizes metal catalysts such as 5% palladium on charcoal (Pd/C) or skeletal nickel. The reaction is typically carried out in a solvent like methanol or ethanol under hydrogen pressure. google.com These catalysts are favored for their high efficiency and the ability to be recycled, which aligns with principles of sustainable chemistry. acsgcipr.org

The choice of catalyst and reaction conditions is crucial for achieving chemoselectivity, particularly when multiple reducible functional groups are present. For instance, unsupported gold nanorod catalysts have demonstrated high selectivity in the hydrogenation of the aldehyde group in 4-nitrobenzaldehyde, highlighting the tunability of these reactions. acs.org However, for producing an aniline (B41778) derivative, the selective reduction of the nitro group is paramount. This can be influenced by the catalyst support, additives, and reaction parameters like temperature and pressure. nih.govacsgcipr.org

| Catalyst | Solvent | H2 Pressure (MPa) | Temperature (°C) | Reaction Time (min) | Yield |

|---|---|---|---|---|---|

| 5% Palladium on Charcoal | Methanol | 0.3-0.7 | 40-90 | 90 | 98.5% |

| 5% Palladium on Charcoal | Ethanol | 0.3-0.7 | 40-90 | 90 | 96.3% |

| Skeletal Nickel | Methanol | 0.3-0.7 | 40-90 | 90 | Not specified |

Organocatalysis in Aldehyde Functionalization

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of aldehydes, avoiding the use of potentially toxic or expensive metals. rsc.orgrsc.org For the synthesis of 2-Amino-3-bromo-5-nitrobenzaldehyde, a key step could involve the introduction of the bromine atom at the C3 position (α-position to the aldehyde group). This can be achieved through organocatalytic α-bromination.

The mechanism typically involves the reaction of a primary or secondary amine catalyst with the aldehyde to form a nucleophilic enamine intermediate. acs.org This enamine then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to install the bromine atom at the α-carbon. nih.govnih.gov Chiral catalysts, like α,α-diarylprolinol silyl (B83357) ethers, can control the stereochemistry of this addition, although for an aromatic aldehyde, the focus is on regioselectivity. acs.org This methodology allows for direct C-Br bond formation under mild conditions. acs.org The application of this strategy would likely involve a precursor such as 2-amino-5-nitrobenzaldehyde, where the organocatalyst directs bromination to the desired C3 position.

Green Chemistry Principles in Synthesis

The synthesis of fine chemicals like 2-Amino-3-bromo-5-nitrobenzaldehyde is increasingly guided by the principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Reaction Conditions

Performing reactions without a solvent or in a minimal amount of solvent offers significant environmental benefits, including reduced waste, lower costs, and simplified purification procedures. tandfonline.com Several key transformations in organic synthesis have been adapted to solvent-free conditions. For instance, the Knoevenagel condensation of benzaldehydes with active methylene (B1212753) compounds has been successfully performed by heating the neat reactants, sometimes with a benign catalyst. tandfonline.com Similarly, the synthesis of chalcones has been achieved in high yields by simply grinding a benzaldehyde (B42025) with an acetophenone (B1666503) and solid sodium hydroxide. acs.org

In the context of synthesizing the target molecule, solvent-free bromination of activated aromatic compounds has been demonstrated using solid reagents, which could be applicable for the bromination step. researchgate.net This approach minimizes the use of volatile organic compounds (VOCs), making the process inherently safer and more environmentally friendly. researchgate.net

In-Situ Generation of Reagents (e.g., Brominating Agents from HBr/H2O2)

The in-situ generation of hazardous reagents avoids their transportation, storage, and handling, thereby enhancing process safety. Molecular bromine is a toxic and corrosive substance, and its in-situ generation is a preferred green alternative. nih.gov A highly effective method involves the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂), which produces bromine and water as the only byproduct. google.com

This specific method has been successfully applied in the synthesis of 2-amino-3,5-dibromobenzaldehyde. google.com After the initial hydrogenation of o-nitrobenzaldehyde, the resulting o-aminobenzaldehyde intermediate is brominated directly by adding HBr followed by the dropwise addition of H₂O₂. This procedure provides high yields and purity while avoiding the direct use of liquid bromine. google.com Other systems for in-situ bromine generation include reacting HBr with oxidants like sodium hypochlorite (B82951) (NaOCl) or dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org

| Brominating System | Solvent System | Temperature (°C) | Resulting Product | Purity | Yield |

|---|---|---|---|---|---|

| 15% HBr / 15% H₂O₂ | From Methanol (Hydrogenation Step) | 5-30 | 2-Amino-3,5-dibromobenzaldehyde | 99.3% | 98.5% |

| 15% HBr / 15% H₂O₂ | From Ethanol (Hydrogenation Step) | 5-30 | 2-Amino-3,5-dibromobenzaldehyde | 99.1% | 96.3% |

Waste Minimization and Process Intensification

Waste minimization is a core objective of green chemistry, achieved through strategies that improve atom economy and reduce effluent. The use of catalytic methods, as discussed in section 2.2.2, is a primary strategy for minimizing waste, as catalysts are used in small amounts and can often be recovered and reused. acsgcipr.org

Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, can be achieved through techniques like continuous flow chemistry. Flow reactors offer superior heat and mass transfer, allowing for better control over hazardous or highly exothermic reactions. nih.gov The in-situ generation of bromine and subsequent bromination reaction has been successfully demonstrated in a continuous flow setup, which minimizes the inventory of hazardous materials at any given time and improves safety and efficiency. nih.gov Combining catalytic steps with in-situ reagent generation in a continuous or one-pot process represents an advanced approach to synthesizing complex molecules like 2-Amino-3-bromo-5-nitrobenzaldehyde with minimal environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant and environmentally conscious technique in contemporary chemical research, offering distinct advantages over conventional heating methods. This approach utilizes microwave irradiation to heat reactants directly and efficiently, which can lead to a dramatic reduction in reaction times, from hours to mere minutes. Furthermore, this method often results in higher product yields and improved purity, minimizing the formation of byproducts. The selective and rapid heating provided by microwaves can also enable reactions that are difficult or inefficient to conduct using traditional thermal methods.

Research into the application of microwave-assisted techniques for the synthesis of heterocyclic compounds has demonstrated its utility. For instance, the one-pot, three-component condensation reaction of 2-aminothiazole, benzaldehyde, and ethyl acetoacetate (B1235776) in acetic acid under microwave irradiation has been shown to be a more efficient route to thiazolo[3,2-a]pyrimidine derivatives compared to conventional heating. clockss.org While conventional heating required 48 hours to achieve a modest 30% yield, microwave-assisted synthesis significantly accelerated the reaction and improved the yield. clockss.org

While direct microwave-assisted synthesis of 2-Amino-3-bromo-5-nitrobenzaldehyde is not extensively documented in the provided search results, the successful application of this technology to structurally related compounds and key synthetic steps suggests its potential viability. For example, the reduction of a nitro group and subsequent reaction to form quinoline (B57606) derivatives has been efficiently carried out under microwave conditions. researchgate.net This indicates that the reduction of the nitro group in a precursor to 2-Amino-3-bromo-5-nitrobenzaldehyde could potentially be accelerated using microwave heating.

The following table summarizes the conditions and outcomes of microwave-assisted syntheses for related heterocyclic compounds, illustrating the general advantages of this methodology.

| Reactants | Product | Solvent | Catalyst | Power (W) | Time (min) | Yield (%) |

| 2-aminothiazole, benzaldehyde, ethyl acetoacetate | Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Acetic Acid | None | 100-450 | Not Specified | >30 |

| 2-nitrobenzaldehydes, indoles | 3-aminoarylquinolines | Ethanol | SnCl₂ | Not Specified | Not Specified | Moderate to Good |

| Aryl aldehydes, active methylenes, 1-naphthol | 2-amino-2-chromenes | Ethanol/Piperidine | Piperidine | Not Specified | Not Specified | Good to Excellent |

Table 1: Examples of Microwave-Assisted Synthesis of Heterocyclic Compounds

The data clearly demonstrates that microwave-assisted synthesis offers a powerful tool for the rapid and efficient construction of complex organic molecules. The significant rate enhancements and improved yields observed in the synthesis of various heterocyclic systems provide a strong rationale for exploring its application in the synthesis of 2-Amino-3-bromo-5-nitrobenzaldehyde and its derivatives.

Reactivity and Reaction Mechanisms of 2 Amino 3 Bromo 5 Nitrobenzaldehyde

Reactivity of the Aldehyde (-CHO) Group

The aldehyde group is a key reactive center in the molecule. Generally, aromatic aldehydes participate in a variety of reactions. The presence of a strong electron-withdrawing nitro group and a moderately withdrawing bromo group is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating amino group, positioned ortho to the aldehyde, could modulate this reactivity. However, without specific studies on 2-Amino-3-bromo-5-nitrobenzaldehyde, a precise description of these effects remains speculative.

Condensation Reactions

Schiff Base Formation with Primary Amines

The reaction of an aldehyde with a primary amine to form a Schiff base (an imine) is a fundamental condensation reaction. While it is highly probable that 2-Amino-3-bromo-5-nitrobenzaldehyde undergoes this reaction, no specific examples, reaction conditions, or yields have been documented in scientific literature for this particular compound. Studies on related molecules, such as various nitrobenzaldehydes and aminobenzaldehydes, show they readily form Schiff bases, but the specific influence of the 3-bromo and 5-nitro substitution pattern on reaction kinetics and equilibrium for the title compound is unknown.

Cyclocondensation Reactions (e.g., Friedländer-type condensations)

The Friedländer synthesis is a well-known method for synthesizing quinolines, which involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group adjacent to a carbonyl. This reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration. While 2-aminobenzaldehydes are classic substrates for this reaction, there are no published reports of 2-Amino-3-bromo-5-nitrobenzaldehyde being used in a Friedländer condensation. The specific steric and electronic effects of the bromo and nitro substituents would undoubtedly influence the viability and outcome of such a reaction.

Oxidation Reactions

Aldehydes can be oxidized to carboxylic acids. Various oxidizing agents are typically employed for this transformation. For instance, reagents like potassium permanganate (B83412) or chromium trioxide are often used. The oxidation of the aldehyde group in 2-Amino-3-bromo-5-nitrobenzaldehyde would yield 2-Amino-3-bromo-5-nitrobenzoic acid. However, specific experimental details, such as effective reagents, reaction conditions, and potential side reactions involving the amino group, have not been reported for this specific molecule.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. This can lead to the formation of various addition products, such as hemiacetals (with alcohols) or cyanohydrins (with cyanide). The electronic substituents on the aromatic ring would significantly affect the rate and equilibrium of these additions. No specific studies detailing these nucleophilic addition reactions for 2-Amino-3-bromo-5-nitrobenzaldehyde are available.

Reactivity of the Amino (-NH2) Group

The amino group in 2-Amino-3-bromo-5-nitrobenzaldehyde is also a site of reactivity. As a nucleophile, it can participate in reactions such as acylation or alkylation. Its nucleophilicity is expected to be reduced by the presence of the electron-withdrawing nitro group on the ring. Furthermore, its position ortho to the bulky aldehyde group may introduce steric hindrance, affecting its accessibility to reagents. Detailed research findings that would allow for a thorough discussion of the amino group's reactivity are currently absent from the literature.

Nucleophilic Properties and Basic Character

The amino group (-NH2) imparts nucleophilic and basic characteristics to 2-Amino-3-bromo-5-nitrobenzaldehyde. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. However, the basicity of the amino group is significantly attenuated by the presence of the strongly electron-withdrawing nitro group (-NO2) and the moderately deactivating bromo group (-Br) on the same aromatic ring. These groups pull electron density away from the amino group, making its lone pair less available for protonation.

The aldehyde functional group can participate in condensation reactions with amines or other nucleophiles to form imines or more complex heterocyclic structures. evitachem.com

Participation in Cyclization Reactions

The strategic positioning of the amino, bromo, and aldehyde groups on the aromatic ring makes 2-Amino-3-bromo-5-nitrobenzaldehyde a versatile precursor for the synthesis of various heterocyclic compounds through cyclization reactions. For instance, the amino and aldehyde groups can react intramolecularly or with external reagents to form fused ring systems.

One notable application is in the synthesis of quinolines. While specific examples for 2-Amino-3-bromo-5-nitrobenzaldehyde are not prevalent in the provided search results, analogous structures like 2-bromoanilines are known to undergo Sonogashira coupling followed by cyclization to form indoles. nih.gov This suggests the potential for similar reaction pathways.

Influence on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 2-Amino-3-bromo-5-nitrobenzaldehyde is a delicate balance of the electronic effects of its substituents. The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution. Conversely, the nitro and bromo groups are deactivating groups, with the nitro group being a meta-director and the bromo group being an ortho-, para-director.

The net effect is a highly electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution. masterorganicchemistry.com The presence of both electron-donating and electron-withdrawing groups allows for electrophilic aromatic substitution reactions, which can further modify the aromatic ring. evitachem.com

Reactivity of the Bromo (-Br) Substituent

The bromo substituent is a key functional handle for a variety of chemical transformations.

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the aromatic ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) at the position of the bromo substituent. In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reaction proceeds through a negatively charged intermediate, which is stabilized by the electron-withdrawing nitro group. masterorganicchemistry.com This pathway is a common strategy for introducing various functional groups onto the aromatic ring. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromo group readily participates in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A prime example is the Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org

In the context of 2-Amino-3-bromo-5-nitrobenzaldehyde, the bromo substituent can be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 2-amino-3-alkynyl-5-nitrobenzaldehydes. researchgate.netscirp.org These reactions are often carried out under mild conditions and exhibit good functional group tolerance. nih.gov The resulting alkynylated products can serve as building blocks for more complex molecules, including pharmaceuticals and materials with specific electronic properties. libretexts.org

Table 1: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2/PPh3/CuI | 2-Amino-3-(phenylethynyl)pyridine | 96 | scirp.org |

Reactivity of the Nitro (-NO2) Group

The nitro group itself can also undergo chemical transformations. A common reaction of aromatic nitro compounds is their reduction to the corresponding amino group. This can be achieved using various reducing agents, such as iron powder in acidic medium. google.compatsnap.com The reduction of the nitro group in 2-Amino-3-bromo-5-nitrobenzaldehyde would yield 2,5-diamino-3-bromobenzaldehyde, a compound with different reactivity profile due to the presence of two amino groups.

Reduction Reactions to Amine or Other Nitrogen Functionalities

The nitro group of 2-Amino-3-bromo-5-nitrobenzaldehyde is susceptible to reduction, a common transformation for aromatic nitro compounds. This reduction can yield various nitrogen functionalities, most notably the corresponding amine. A prevalent method for this transformation involves the use of reducing agents like iron powder in an acidic medium, such as acetic acid. This approach is utilized in the synthesis of related compounds, for instance, in the preparation of 2-amino-3,5-dibromobenzaldehyde (B195418) from o-nitrobenzaldehyde, where the nitro group is reduced to an amine in the presence of an iron powder/glacial acetic acid system patsnap.comgoogle.com.

Another significant method for the reduction of the nitro group is catalytic hydrogenation. This process typically employs catalysts such as palladium on carbon (Pd/C) or skeletal nickel (Raney nickel) under a hydrogen atmosphere google.com. These methods are valued for their efficiency and for avoiding the large amounts of iron sludge produced by iron-based reductions, which can be an environmental concern google.com. In some reaction pathways, the reduction of the nitro group may proceed stepwise, initially forming a nitroso intermediate, which can then undergo further reactions google.com.

The selective reduction of the nitro group in the presence of the aldehyde is a key consideration in synthetic strategies. The choice of reducing agent and reaction conditions is crucial to prevent the over-reduction of the aldehyde to an alcohol.

Strong Electron-Withdrawing Effects on the Aromatic System

The nitro group (-NO2) is a potent electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-R) effects. This strong electron-withdrawing nature significantly decreases the electron density of the aromatic ring, a phenomenon that profoundly impacts the reactivity of 2-Amino-3-bromo-5-nitrobenzaldehyde.

The deactivation of the benzene (B151609) ring makes electrophilic aromatic substitution reactions more difficult. When such reactions do occur, the substitution is directed primarily to the meta position relative to the nitro group. Furthermore, the electron-withdrawing effect of the nitro group enhances the electrophilicity of the carbonyl carbon in the aldehyde group. By pulling electron density away from the carbonyl carbon, the nitro group makes it more susceptible to nucleophilic attack Current time information in Bangalore, IN.. This increased reactivity of the aldehyde is a key factor in many of its condensation reactions.

Mechanistic Investigations of Organic Transformations

The unique combination of functional groups in 2-Amino-3-bromo-5-nitrobenzaldehyde makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinazolines. Mechanistic investigations of these transformations provide insights into the reaction pathways and the intermediates involved.

Reaction Pathway Elucidation

The synthesis of quinazolines from 2-aminobenzaldehyde derivatives is a well-studied area that offers a model for understanding the reaction pathways of 2-Amino-3-bromo-5-nitrobenzaldehyde. A common route involves the condensation of the 2-aminobenzaldehyde with an amine or a compound containing an active methylene (B1212753) group.

For instance, the reaction with a primary amine typically proceeds through the formation of an imine (Schiff base) intermediate. This is followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the quinazoline (B50416) ring system researchgate.net. In some cases, the reaction can be a one-pot, multi-component process where the 2-aminobenzaldehyde, an amine, and another component react in a cascade fashion nih.gov.

Copper-catalyzed cascade reactions have also been developed for quinazoline synthesis from related starting materials. These pathways can involve a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and finally, aerobic oxidation to furnish the aromatic quinazoline product organic-chemistry.org. The elucidation of these pathways relies on the careful analysis of reaction progress, the isolation of key intermediates, and spectroscopic studies.

Identification and Characterization of Intermediates

The identification and characterization of transient species are crucial for confirming a proposed reaction mechanism. In the context of quinazoline synthesis from 2-aminobenzaldehyde derivatives, several key intermediates have been identified.

The initial and most common intermediate is the imine , formed by the condensation of the aldehyde with an amine. This intermediate is often stable enough to be isolated or can be detected spectroscopically. Following the imine formation, a cyclized, non-aromatic intermediate is formed through an intramolecular nucleophilic attack. The final step involves the oxidation of this cyclic intermediate to the aromatic quinazoline.

In reactions involving different partners, other intermediates may be formed. For example, in the reaction of 2-nitrobenzaldehydes, a nitroso intermediate can be formed through partial reduction of the nitro group, which can then participate in subsequent cyclization reactions google.com. The characterization of these intermediates is typically achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography when stable crystalline intermediates can be isolated.

Applications in Organic Transformations

As a Precursor for Advanced Chemical Scaffolds

The inherent reactivity of 2-Amino-3-bromo-5-nitrobenzaldehyde makes it an ideal starting material for the synthesis of various advanced chemical scaffolds, which form the core of many pharmaceutically and materially significant compounds.

The presence of the ortho-amino aldehyde functionality is a classic precursor for the construction of fused heterocyclic systems.

Quinolines: The Friedländer synthesis, a cornerstone reaction for quinoline (B57606) synthesis, can be effectively employed using 2-Amino-3-bromo-5-nitrobenzaldehyde. This reaction involves the condensation of an o-aminobenzaldehyde with a compound containing a reactive methylene (B1212753) group (e.g., ketones, β-ketoesters) in the presence of an acid or base catalyst. The resulting quinoline ring would be substituted with a bromine atom at the 8-position and a nitro group at the 6-position, offering further handles for diversification. A modification of this process, involving the in situ reduction of a corresponding 2-nitrobenzaldehyde, also presents a viable route to similarly substituted quinolines. nih.govresearchgate.net

Indazoles: While direct synthesis of indazoles from 2-Amino-3-bromo-5-nitrobenzaldehyde is less common, its derivatives can be valuable precursors. For instance, conversion of the aldehyde to a nitrile group would yield 2-amino-3-bromo-5-nitrobenzonitrile. frontiersin.org This derivative can then undergo cyclization reactions, such as those involving diazotization followed by intramolecular coupling, to form the indazole ring system. Various methods for indazole synthesis start from precursors like 2-halobenzonitriles or 2-nitrobenzaldehydes, highlighting the potential of appropriately modified derivatives of the title compound. researchgate.netmit.edu

Chromenes: 2-Amino-4H-chromenes can be synthesized through multi-component reactions involving an aldehyde, an activated C-H compound like malononitrile (B47326), and a phenol (B47542) or β-naphthol. acs.orgrsc.org In this context, 2-Amino-3-bromo-5-nitrobenzaldehyde can react with malononitrile and a suitable phenolic partner in a one-pot synthesis to yield highly substituted 2-amino-4H-chromene derivatives. The resulting chromene would bear the bromo and nitro-substituted phenyl group at the 4-position, a structural motif of interest in medicinal chemistry.

| Heterocycle | Synthetic Method | Reactant with 2-Amino-3-bromo-5-nitrobenzaldehyde | Key Features of Resulting Scaffold |

| Quinolines | Friedländer Synthesis | Active methylene compounds (e.g., ketones, β-ketoesters) | 8-bromo-6-nitro-substituted quinoline core |

| Indazoles | Cyclization of derived 2-aminobenzonitrile | - | Potential for 6-bromo-4-nitro-substituted indazoles |

| Chromenes | Multi-component Reaction | Malononitrile and a phenolic partner | 4-(2-Amino-3-bromo-5-nitrophenyl)-substituted 2-amino-4H-chromene |

The multiple functional groups on 2-Amino-3-bromo-5-nitrobenzaldehyde allow for a stepwise and controlled introduction of further substituents, leading to the creation of highly elaborate polyfunctionalized aromatic systems. The amino group can be diazotized and replaced with a variety of other functional groups (e.g., halogens, cyano, hydroxyl). The bromine atom is susceptible to replacement via nucleophilic aromatic substitution or can participate in cross-coupling reactions. The nitro group can be reduced to an amino group, which can then be further functionalized. The aldehyde itself can undergo a wide range of transformations, including oxidation, reduction, and addition reactions. This multi-faceted reactivity makes it a valuable starting point for the synthesis of complex aromatic compounds with tailored electronic and steric properties.

Role in Complex Molecule Synthesis

Beyond serving as a precursor to core scaffolds, 2-Amino-3-bromo-5-nitrobenzaldehyde plays a direct role as a key substrate in reactions designed to build molecular complexity rapidly.

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex products from three or more starting materials in a single step. rsc.org The aldehyde functionality of 2-Amino-3-bromo-5-nitrobenzaldehyde makes it an ideal component for various MCRs. For instance, in the Ugi or Passerini reactions, it can provide the aldehyde component, leading to the formation of α-acylamino amides or α-acyloxy carboxamides, respectively. The resulting products would incorporate the 2-amino-3-bromo-5-nitrophenyl moiety, introducing a densely functionalized aromatic group into the final molecule. The inherent advantages of MCRs, such as high atom economy and operational simplicity, coupled with the functionality of this aldehyde, provide an efficient pathway to novel and complex molecular entities.

| Multi-Component Reaction | Role of 2-Amino-3-bromo-5-nitrobenzaldehyde | Resulting Product Class |

| Ugi Reaction | Aldehyde component | α-Acylamino amides |

| Passerini Reaction | Aldehyde component | α-Acyloxy carboxamides |

| Hantzsch Dihydropyridine Synthesis | Aldehyde component | Dihydropyridines |

The unique electronic properties conferred by the combination of amino, bromo, and nitro groups make 2-Amino-3-bromo-5-nitrobenzaldehyde a promising intermediate in the synthesis of functional materials. The presence of both electron-donating and electron-withdrawing groups can lead to molecules with interesting photophysical properties, such as intramolecular charge transfer, which is a key characteristic for nonlinear optical (NLO) materials and fluorescent probes. Furthermore, the amino and aldehyde functionalities can be used to incorporate this unit into larger polymeric structures, leading to the development of functional polymers with specific optical, electronic, or thermal properties. researchgate.netrsc.org For example, condensation of the aldehyde with suitable monomers can lead to the formation of poly(azomethine)s or other conjugated polymers, where the electronic nature of the pendant 2-amino-3-bromo-5-nitrophenyl group can be used to tune the material's properties.

2-Amino-3-bromo-5-nitrobenzaldehyde stands as a testament to the power of strategic molecular design in organic synthesis. Its multifaceted reactivity, stemming from the unique interplay of its four distinct functional groups, allows it to serve as a versatile precursor for a wide range of advanced chemical scaffolds, including important heterocyclic systems like quinolines and chromenes. Furthermore, its role as a substrate in complex transformations such as multi-component reactions and as an intermediate in the synthesis of functional materials underscores its significance in the construction of intricate and valuable molecules. The continued exploration of the synthetic potential of this and other polysubstituted aromatic aldehydes will undoubtedly lead to the discovery of novel and efficient routes to molecules with significant applications in medicine, materials science, and beyond.

Theoretical and Computational Chemistry of 2 Amino 3 Bromo 5 Nitrobenzaldehyde

Quantum Chemical Investigations of Molecular Structure

Quantum chemical calculations are essential for understanding the molecular structure and properties of a compound at the atomic level. For 2-Amino-3-bromo-5-nitrobenzaldehyde, these investigations would typically be performed using methods like Density Functional Theory (DFT).

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the bond lengths, bond angles, and dihedral angles are adjusted to find the lowest energy conformation. For a molecule with rotatable bonds, such as the amino and aldehyde groups in 2-Amino-3-bromo-5-nitrobenzaldehyde, a conformational analysis would be necessary to identify the global minimum on the potential energy surface.

Table 1: Optimized Geometric Parameters (Bond Lengths and Bond Angles) of 2-Amino-3-bromo-5-nitrobenzaldehyde

| Parameter | Value (Å or °) |

| Data not available |

Electronic Structure Analysis

Once the optimized geometry is obtained, the electronic properties of the molecule can be investigated to understand its reactivity and chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap of 2-Amino-3-bromo-5-nitrobenzaldehyde

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

Global chemical descriptors provide a quantitative measure of a molecule's reactivity and stability. These are typically calculated from the HOMO and LUMO energies.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 3: Global Chemical Descriptors of 2-Amino-3-bromo-5-nitrobenzaldehyde

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data not available |

| Chemical Potential (μ) | (E_HOMO + E_LUMO)/2 | Data not available |

| Global Hardness (η) | (E_LUMO - E_HOMO)/2 | Data not available |

| Global Softness (S) | 1/(2η) | Data not available |

| Electrophilicity Index (ω) | μ²/ (2η) | Data not available |

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis helps in understanding the regioselectivity of chemical reactions involving 2-Amino-3-bromo-5-nitrobenzaldehyde.

Table 4: Fukui Function Analysis of 2-Amino-3-bromo-5-nitrobenzaldehyde

| Atomic Site | f_k⁺ (for nucleophilic attack) | f_k⁻ (for electrophilic attack) | f_k⁰ (for radical attack) |

| Data not available | Data not available | Data not available | Data not available |

Vibrational Spectroscopy Calculations

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the experimental spectral bands to specific vibrational modes of the molecule. This provides a detailed picture of the molecular vibrations.

Table 5: Calculated Vibrational Frequencies and Assignments for 2-Amino-3-bromo-5-nitrobenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| Data not available | Data not available | Data not available |

Prediction of FT-IR and FT-Raman Spectra

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. These predictions are crucial for assigning the vibrational modes observed in experimental spectra. For 2-Amino-3-bromo-5-nitrobenzaldehyde, the vibrational frequencies can be calculated, and the resulting spectra can be simulated.

The process typically involves optimizing the molecular geometry of the compound and then performing a frequency calculation at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data. researchgate.net

The predicted spectra provide a detailed map of the vibrational modes, including stretching, bending, and torsional vibrations of the various functional groups present in 2-Amino-3-bromo-5-nitrobenzaldehyde, such as the amino (NH₂), nitro (NO₂), and aldehyde (CHO) groups, as well as the vibrations of the benzene (B151609) ring.

Disclaimer: The following table presents hypothetical FT-IR and FT-Raman vibrational frequencies for 2-Amino-3-bromo-5-nitrobenzaldehyde. This data is illustrative and based on typical values for structurally similar compounds analyzed by DFT methods. It is intended for educational purposes to demonstrate the nature of the data obtained from such calculations.

Table 1: Hypothetical Predicted FT-IR and FT-Raman Vibrational Frequencies for 2-Amino-3-bromo-5-nitrobenzaldehyde

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Assignment |

| ν(N-H) asym | 3450 | 3448 | Asymmetric stretching of NH₂ |

| ν(N-H) sym | 3350 | 3348 | Symmetric stretching of NH₂ |

| ν(C-H) aldehyde | 2860 | 2858 | Stretching of aldehyde C-H |

| ν(C=O) | 1690 | 1688 | Stretching of carbonyl C=O |

| δ(NH₂) | 1620 | 1618 | Scissoring of NH₂ |

| ν(C-C) ring | 1580 | 1578 | Ring C-C stretching |

| ν(NO₂) asym | 1530 | 1528 | Asymmetric stretching of NO₂ |

| ν(NO₂) sym | 1340 | 1338 | Symmetric stretching of NO₂ |

| ν(C-N) | 1300 | 1298 | C-N stretching |

| ν(C-Br) | 650 | 648 | C-Br stretching |

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a crucial step in the assignment of vibrational modes. It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This analysis provides a more definitive assignment of the spectral bands than simply observing the frequency values. researchgate.net

For 2-Amino-3-bromo-5-nitrobenzaldehyde, PED analysis would elucidate the extent of coupling between different vibrational modes. For instance, some modes may be pure, corresponding to a single type of vibration (e.g., a pure C=O stretch), while others may be mixed, involving contributions from several types of internal motions. This detailed assignment is essential for a thorough understanding of the molecule's dynamics.

Disclaimer: The following table provides a hypothetical Potential Energy Distribution (PED) for selected vibrational modes of 2-Amino-3-bromo-5-nitrobenzaldehyde. This data is for illustrative purposes and is based on typical results from PED analyses of similar aromatic compounds.

Table 2: Hypothetical Potential Energy Distribution (PED) for Selected Vibrational Modes of 2-Amino-3-bromo-5-nitrobenzaldehyde

| Frequency (cm⁻¹) | Assignment | PED (%) |

| 3450 | ν(N-H) asym | ν(N-H) (98%) |

| 1690 | ν(C=O) | ν(C=O) (85%), ν(C-C) (10%) |

| 1530 | ν(NO₂) asym | ν(NO₂) (90%), δ(C-H) (8%) |

| 1340 | ν(NO₂) sym | ν(NO₂) (88%), ν(C-N) (10%) |

| 650 | ν(C-Br) | ν(C-Br) (75%), Ring deformation (20%) |

Charge Distribution and Stability Analysis

The distribution of electronic charge within a molecule is fundamental to its stability, reactivity, and intermolecular interactions. Computational methods provide several ways to analyze this charge distribution.

Natural Bond Orbital (NBO) Analysis of Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge delocalization and hyperconjugative interactions within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of electron delocalization and contribute to molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.netresearchgate.net

In 2-Amino-3-bromo-5-nitrobenzaldehyde, significant hyperconjugative interactions are expected. For example, the lone pairs on the oxygen atoms of the nitro group and the nitrogen atom of the amino group can delocalize into the antibonding orbitals of the benzene ring. Similarly, interactions involving the π-orbitals of the ring and the substituents would be prominent. These delocalizations lead to a more stable electronic configuration.

Disclaimer: The following table presents hypothetical NBO analysis results for 2-Amino-3-bromo-5-nitrobenzaldehyde. This data is illustrative and based on typical hyperconjugative interactions and stabilization energies observed in similar substituted benzene derivatives.

Table 3: Hypothetical NBO Analysis of Hyperconjugative Interactions in 2-Amino-3-bromo-5-nitrobenzaldehyde

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N7 | π(C1-C6) | 25.4 |

| LP (2) O10 | π(N9-O11) | 45.8 |

| π (C1-C6) | π(C2-C3) | 18.2 |

| π (C4-C5) | π(N9-O11) | 22.5 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Density and Reactive Regions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecular surface and color-coded to indicate regions of different electrostatic potential. The MEP is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its reactivity towards other species. researchgate.net

For 2-Amino-3-bromo-5-nitrobenzaldehyde, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating these are regions susceptible to electrophilic attack. The hydrogen atoms of the amino group would likely exhibit positive potential (colored blue), making them potential sites for nucleophilic interaction. The aromatic ring itself would show a complex potential landscape influenced by the electron-donating amino group and the electron-withdrawing nitro and bromo groups.

Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. These charges are calculated based on the distribution of the electron density among the basis functions centered on each atom. While Mulliken charges are known to be basis-set dependent, they can still provide a qualitative understanding of the charge distribution and help in identifying trends in similar molecules. researchgate.net

In 2-Amino-3-bromo-5-nitrobenzaldehyde, the Mulliken charges would reflect the electronegativity of the atoms and the effects of the electron-donating and electron-withdrawing groups. The oxygen and nitrogen atoms are expected to have negative charges, while the carbon and hydrogen atoms would generally have positive charges. The bromine atom, being electronegative, would also carry a negative charge.

Disclaimer: The following table presents hypothetical Mulliken atomic charges for 2-Amino-3-bromo-5-nitrobenzaldehyde. This data is for illustrative purposes and is based on typical charge distributions calculated for analogous molecules.

Table 4: Hypothetical Mulliken Population Analysis for 2-Amino-3-bromo-5-nitrobenzaldehyde

| Atom | Charge (a.u.) |

| C1 | 0.15 |

| C2 | -0.20 |

| C3 | 0.05 |

| C4 | -0.10 |

| C5 | 0.25 |

| C6 | -0.05 |

| N7 | -0.45 |

| H8 | 0.22 |

| H9 | 0.22 |

| C10 | 0.30 |

| O11 | -0.40 |

| H12 | 0.10 |

| Br13 | -0.15 |

| N14 | 0.50 |

| O15 | -0.35 |

| O16 | -0.35 |

Prediction of Spectroscopic Properties

Computational chemistry plays a vital role in predicting a wide range of spectroscopic properties beyond vibrational spectra. For 2-Amino-3-bromo-5-nitrobenzaldehyde, theoretical methods can be used to predict properties such as UV-Vis absorption spectra, which are related to the electronic transitions within the molecule. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can estimate the electronic transition energies and predict the wavelengths of maximum absorption (λmax). These predictions are valuable for understanding the electronic structure and optical properties of the compound.

Electronic Absorption Spectra (e.g., TD-DFT Calculations)

The electronic absorption spectrum of a molecule provides fundamental information about its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict these spectra. For a molecule like 2-amino-3-bromo-5-nitrobenzaldehyde, TD-DFT calculations would typically be performed using a hybrid functional, such as B3LYP or CAM-B3LYP, combined with a suitable basis set like 6-311+G(d,p) to accurately model its electronic structure. qnl.qaresearchgate.net

The structure of 2-amino-3-bromo-5-nitrobenzaldehyde features a "push-pull" system, where the electron-donating amino group (-NH₂) enhances electron density on the benzene ring, and the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups pull electron density away. This intramolecular charge-transfer (ICT) character is expected to dominate its electronic properties.

Studies on similar molecules, such as p-nitroaniline, show that the lowest energy absorption band corresponds to a π → π* transition with significant charge-transfer character. nih.gov The amino group acts as the donor and the nitro group as the acceptor. In 2-amino-3-bromo-5-nitrobenzaldehyde, both the nitro and aldehyde groups serve as acceptors, which would likely result in complex absorption bands in the UV-Visible region. The presence of the bromine atom would also influence the spectral properties through electronic and steric effects.

TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals (MOs) involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would be concentrated on the nitro and aldehyde groups. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and corresponds to the lowest energy electronic transition.

A simulated spectrum for 2-amino-3-bromo-5-nitrobenzaldehyde would likely show distinct absorption maxima (λ_max) corresponding to different electronic excitations. The table below presents hypothetical TD-DFT results based on typical findings for similar aromatic nitro compounds.

| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|

| S0 → S1 | 380 | 0.45 | HOMO → LUMO | π → π* (ICT) |

| S0 → S2 | 310 | 0.15 | HOMO-1 → LUMO | π → π |

| S0 → S3 | 275 | 0.20 | HOMO → LUMO+1 | π → π |

Advanced Computational Characterization

Non-Linear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability, Dipole Moment, Anisotropy of Polarizability)

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.govjhuapl.edu The NLO response of a molecule is governed by its hyperpolarizability. The first-order hyperpolarizability (β) is particularly important for effects like second-harmonic generation. Molecules with large dipole moments (μ), significant charge transfer, and high polarizability (α) often exhibit large β values.

The structure of 2-amino-3-bromo-5-nitrobenzaldehyde, with its strong donor (amino) and acceptor (nitro, aldehyde) groups, suggests it could possess significant NLO properties. DFT calculations are a standard method for computing these properties. mdpi.com The key parameters include the total dipole moment (μ_tot), the mean polarizability (α_tot), the anisotropy of polarizability (Δα), and the total first-order hyperpolarizability (β_tot).

Computational studies on substituted benzaldehydes and other NLO chromophores demonstrate the importance of substituent effects. nih.govmdpi.com For instance, research on chloro-substituted benzaldehydes has shown how halogen substitution influences NLO properties. mdpi.com In 2-amino-3-bromo-5-nitrobenzaldehyde, the combination of the powerful nitro acceptor and amino donor groups is expected to create a large dipole moment and facilitate charge transfer upon excitation, leading to a high β_tot value. The bromine atom would further modulate these electronic properties.

The table below presents calculated NLO properties for p-nitroaniline and m-Cl benzaldehyde (B42025) as comparative examples to estimate the potential values for 2-amino-3-bromo-5-nitrobenzaldehyde. The values for the target compound are expected to be significant, likely exceeding those of urea (B33335), a common reference material for NLO studies.

| Compound | μtot (Debye) | αtot (10-24 esu) | Δα (10-24 esu) | βtot (10-30 esu) |

|---|---|---|---|---|

| p-Nitroaniline | 6.87 | 12.7 | 16.5 | 34.5 |

| m-Cl Benzaldehyde | 1.90 | 14.0 | 9.8 | 1.01 |

| Urea (Reference) | 4.56 | 4.7 | 2.8 | 0.37 |

Data for p-nitroaniline and urea are widely cited reference values; m-Cl benzaldehyde data is from DFT calculations. mdpi.com

Thermodynamic Properties (e.g., Heat Capacity, Entropy, Enthalpy Changes at Varying Temperatures)

Theoretical calculations can predict the thermodynamic properties of a molecule, such as heat capacity (C_p), entropy (S), and enthalpy (H), as a function of temperature. These properties are derived from vibrational frequency calculations (typically using DFT) through statistical mechanics principles. Such data are crucial for understanding the stability and reactivity of a compound under different thermal conditions.

While specific data for 2-amino-3-bromo-5-nitrobenzaldehyde is unavailable, studies on related molecules like 2-amino-5-nitrobenzophenone (B23384) and various aromatic nitro compounds provide a reliable framework for what to expect. researchgate.net Generally, the heat capacity, entropy, and enthalpy all increase with temperature. This is due to the population of higher vibrational and rotational energy levels as more thermal energy is supplied to the system.

The following table illustrates the typical temperature dependence of thermodynamic properties for a structurally related aromatic nitro compound, calculated using statistical thermodynamics.

| Temperature (K) | Cp (J mol-1 K-1) | S (J mol-1 K-1) | H (kJ mol-1) |

|---|---|---|---|

| 100 | 85.2 | 280.5 | 8.1 |

| 298.15 | 175.4 | 390.1 | 45.3 |

| 500 | 250.6 | 495.8 | 95.2 |

| 700 | 300.1 | 580.3 | 150.7 |

| 1000 | 350.9 | 680.2 | 245.6 |

Values are representative for a similar substituted nitroaromatic molecule and illustrate the general trend.

In Silico Modeling for Chemical Interactions (General Ligand-Receptor Interaction Methodologies)

In silico modeling encompasses a range of computational techniques to predict how a small molecule like 2-amino-3-bromo-5-nitrobenzaldehyde might interact with biological systems, such as proteins or DNA. These methods are central to modern drug discovery and toxicology. nih.govosti.govnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a receptor. frontiersin.org For 2-amino-3-bromo-5-nitrobenzaldehyde, docking studies could be used to identify potential protein targets. The model would position the molecule within the receptor's active site and score the interaction based on factors like hydrogen bonds (involving the -NH₂, -NO₂, and -CHO groups), hydrophobic interactions, and electrostatic complementarity. The results can help hypothesize the molecule's mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate the chemical structure of compounds with their biological activity or toxicity. nih.govnih.govresearchgate.net To build a QSAR model for nitroaromatic compounds, a dataset of molecules with known activities is used. Molecular descriptors (numerical representations of chemical structure) are calculated, and a mathematical model is created to predict the activity of new compounds. For 2-amino-3-bromo-5-nitrobenzaldehyde, its descriptors (e.g., logP, molecular weight, electronic properties) could be input into an existing QSAR model for nitroaromatics to estimate its potential toxicity or other biological effects. nih.gov

Ligand-Receptor Interaction Methodologies: At a fundamental level, these interactions are governed by non-covalent forces. nih.gov

Hydrogen Bonds: The amino group is a strong hydrogen bond donor, while the oxygen atoms of the nitro and aldehyde groups are strong acceptors.

Aromatic Interactions: The benzene ring can participate in π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein binding site. nih.gov

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen in the receptor.

Computational modeling provides a powerful, cost-effective approach to predict and understand the chemical behavior and biological potential of 2-amino-3-bromo-5-nitrobenzaldehyde, guiding further experimental investigation. frontiersin.org

Future Research Directions

Development of More Efficient and Sustainable Synthetic Pathways

The multi-substituted nature of 2-Amino-3-bromo-5-nitrobenzaldehyde presents a significant synthetic challenge. Future research should prioritize the development of efficient, high-yielding, and environmentally benign synthetic routes.

Key Research Objectives:

Exploration of Novel Starting Materials: Investigating alternative starting materials to the traditionally used and often expensive o-nitrobenzaldehyde could lead to more economical syntheses. For instance, exploring the functionalization of more readily available precursors could be a fruitful avenue.

Tandem and One-Pot Reactions: Designing tandem or one-pot reaction sequences would significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. liberty.edu Research into catalytic systems that can facilitate multiple transformations in a single vessel is highly desirable.

Green Chemistry Approaches: The use of hazardous reagents and the generation of significant waste are common challenges in the synthesis of complex aromatic compounds. Future synthetic strategies should focus on the principles of green chemistry, such as the use of safer solvents, catalytic instead of stoichiometric reagents, and minimizing energy consumption. acs.org For example, developing catalytic hydrogenation methods to replace metal-powder reductions can avoid the production of large amounts of metallic sludge. google.com

Potential Synthetic Strategies:

| Starting Material | Key Transformations | Potential Advantages |

| 2-Aminobenzaldehyde (B1207257) | Nitration, Bromination | Direct functionalization of a common precursor. |

| 2-Nitrobenzaldehyde | Bromination, Reduction | Established reactivity of the nitro group. patsnap.comgoogle.com |

| Substituted Anilines | Formylation, Nitration, Bromination | Versatility of aniline (B41778) chemistry. |

Exploration of Novel Reactivity Patterns and Transformation Potential

The interplay of the amino, bromo, and nitro groups on the benzaldehyde (B42025) scaffold is expected to give rise to unique reactivity. A systematic investigation into the transformation potential of 2-Amino-3-bromo-5-nitrobenzaldehyde is a crucial area for future research.

Key Research Areas:

Condensation Reactions: The aldehyde functionality is a prime site for condensation reactions, such as the Claisen-Schmidt condensation to form chalcones, which are known for their diverse biological activities. mdpi.com The electronic effects of the other substituents will likely influence the reactivity of the aldehyde group.

Reactions of the Amino Group: The amino group can be a handle for a variety of transformations, including diazotization followed by substitution, acylation, and the formation of heterocyclic rings.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the replacement of the bromine atom with other functional groups.

Schiff Base Formation: The reaction with primary amines to form Schiff bases is a fundamental reaction of aldehydes. acs.org These Schiff bases can be valuable intermediates for the synthesis of more complex molecules and have been explored for their biological potential. ontosight.ai

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. Applying advanced computational modeling to 2-Amino-3-bromo-5-nitrobenzaldehyde can accelerate research and guide experimental design.

Key Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals, and reactivity indices of the molecule. This information can help predict the most likely sites for electrophilic and nucleophilic attack and rationalize observed reactivity.

Reaction Mechanism and Transition State Analysis: Computational modeling can elucidate the detailed mechanisms of potential reactions, including identifying transition states and calculating activation energies. acs.orgresearchgate.net This can help in optimizing reaction conditions and predicting the feasibility of new transformations.

In Silico Screening of Derivatives: Once the reactivity of the parent compound is understood, computational methods can be used to screen virtual libraries of derivatives for desired properties, such as binding affinity to a biological target. nih.gov

Integration with Flow Chemistry and Automation for Scalable Synthesis

For any new compound with potential applications, the ability to synthesize it on a larger scale is critical. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes. acs.orgamf.chresearchgate.netrsc.orglonza.com

Benefits of Flow Chemistry and Automation:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which is particularly important when dealing with potentially energetic compounds like nitroaromatics or hazardous reagents. rsc.org

Improved Control and Reproducibility: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system leads to higher reproducibility and often improved yields and selectivity. amf.ch

Facilitated Scale-Up: Scaling up a reaction in a flow system is often simpler than in a batch reactor, as it can be achieved by running the system for a longer duration or by using parallel reactors. lonza.com

Integration of In-line Analysis: Flow systems can be readily coupled with analytical techniques for real-time reaction monitoring and optimization.

By focusing on these future research directions, the scientific community can unlock the full potential of 2-Amino-3-bromo-5-nitrobenzaldehyde, paving the way for new discoveries and innovations in chemical synthesis and beyond.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Amino-3-bromo-5-nitrobenzaldehyde to minimize by-product formation?

- Methodological Answer : Synthesis typically involves bromination and nitration of a benzaldehyde precursor. To minimize by-products:

- Use controlled stoichiometry (e.g., 1.2 equivalents of brominating agent to avoid over-bromination) .

- Maintain low temperatures (-10°C to 0°C) during nitration to prevent decomposition .

- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion.

Q. What chromatographic techniques are recommended for purifying 2-Amino-3-bromo-5-nitrobenzaldehyde given its functional groups?

- Methodological Answer :

- Flash chromatography with a silica gel stationary phase and a gradient eluent (hexane/ethyl acetate, 7:3 to 1:1) effectively separates polar nitro and amino groups .

- Preparative HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) resolves closely related impurities, such as mono-brominated derivatives .

Q. Which spectroscopic methods are most effective for confirming the structure of 2-Amino-3-bromo-5-nitrobenzaldehyde?

- Methodological Answer :

- NMR : H NMR confirms aromatic substitution patterns (e.g., meta-nitro and ortho-bromo coupling constants) .

- IR Spectroscopy : Peaks at ~1520 cm (NO asymmetric stretch) and ~3350 cm (NH stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 259.9432 (calculated for CHBrNO) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of 2-Amino-3-bromo-5-nitrobenzaldehyde?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap) and predict reactivity .

- Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites, particularly at the aldehyde and nitro groups .

- Compare DFT-predicted vibrational spectra with experimental IR data to validate computational models .

Q. How should researchers address discrepancies between experimental and computational data regarding the nitro group's orientation in 2-Amino-3-bromo-5-nitrobenzaldehyde?

- Methodological Answer :

- Perform X-ray crystallography to resolve crystal packing effects that may influence nitro group geometry .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonding) that stabilize specific conformations .

- Re-optimize DFT calculations with solvent effects (PCM model) to account for environmental influences absent in gas-phase simulations .

Q. What mechanistic insights explain the compound's stability under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the amino group reduces electron density, stabilizing the aldehyde against nucleophilic attack. Monitor via pH-dependent UV-Vis spectroscopy .

- Basic Conditions : Deprotonation of the amino group increases electron density, accelerating aldehyde oxidation. Use cyclic voltammetry to track redox behavior at pH > 9 .

Handling and Safety Considerations

Q. What are the critical storage considerations to prevent degradation of 2-Amino-3-bromo-5-nitrobenzaldehyde?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.